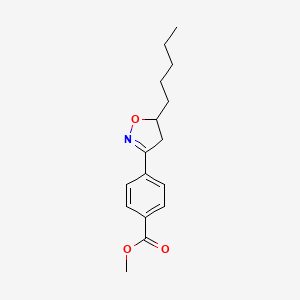
Benzoic acid, 4-(4,5-dihydro-5-pentyl-3-isoxazolyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-(4,5-dihydro-5-pentyl-3-isoxazolyl)-, methyl ester is a chemical compound with the molecular formula C15H19NO3 This compound is characterized by the presence of a benzoic acid moiety linked to a 4,5-dihydro-5-pentyl-3-isoxazolyl group through a methyl ester linkage
Méthodes De Préparation
The synthesis of Benzoic acid, 4-(4,5-dihydro-5-pentyl-3-isoxazolyl)-, methyl ester typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydroxylamine and a β-keto ester.
Attachment of the Pentyl Group: The pentyl group is introduced through an alkylation reaction using a suitable alkyl halide.
Esterification: The final step involves the esterification of benzoic acid with the synthesized isoxazole derivative using a reagent like methanol in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
Benzoic acid, 4-(4,5-dihydro-5-pentyl-3-isoxazolyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions.
Applications De Recherche Scientifique
Benzoic acid, 4-(4,5-dihydro-5-pentyl-3-isoxazolyl)-, methyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a pharmacological tool.
Industry: It is utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Benzoic acid, 4-(4,5-dihydro-5-pentyl-3-isoxazolyl)-, methyl ester involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Benzoic acid, 4-(4,5-dihydro-5-pentyl-3-isoxazolyl)-, methyl ester can be compared with other similar compounds, such as:
Benzoic acid derivatives: Compounds like methyl benzoate or ethyl benzoate, which have different ester groups attached to the benzoic acid moiety.
Isoxazole derivatives: Compounds like 3-isoxazolecarboxylic acid or 5-methylisoxazole, which have variations in the isoxazole ring structure.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
568588-35-2 |
|---|---|
Formule moléculaire |
C16H21NO3 |
Poids moléculaire |
275.34 g/mol |
Nom IUPAC |
methyl 4-(5-pentyl-4,5-dihydro-1,2-oxazol-3-yl)benzoate |
InChI |
InChI=1S/C16H21NO3/c1-3-4-5-6-14-11-15(17-20-14)12-7-9-13(10-8-12)16(18)19-2/h7-10,14H,3-6,11H2,1-2H3 |
Clé InChI |
KRRPVXHIXGQDRK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1CC(=NO1)C2=CC=C(C=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-[(1R,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethyl] ethanethioate](/img/structure/B14229720.png)
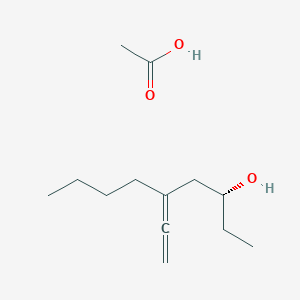
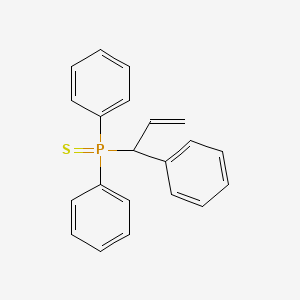

![2-[(8-Chlorooct-2-en-1-yl)oxy]oxane](/img/structure/B14229743.png)
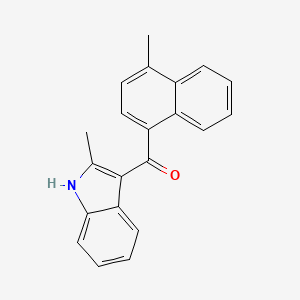
![N-[5-Bromo-2-(methylamino)phenyl]acetamide](/img/structure/B14229756.png)
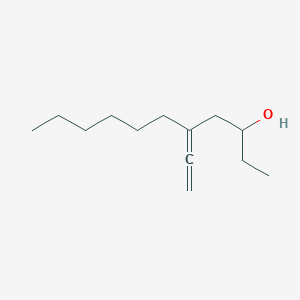
![Benzenesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]-](/img/structure/B14229774.png)
![2-[2-(Hydroxysulfanyl)ethenyl]phenol](/img/structure/B14229793.png)
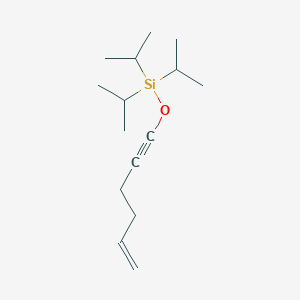
![Benzamide, N-[5-[(mercaptoacetyl)amino]pentyl]-](/img/structure/B14229803.png)
![Ethanone, 1-phenyl-2-[(1R,3S)-2,2,3-trimethylcyclopentyl]-](/img/structure/B14229804.png)

